molecular formula C16H19N5O2S B2832745 4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide CAS No. 1286697-71-9

4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide

Cat. No. B2832745
CAS RN: 1286697-71-9
M. Wt: 345.42
InChI Key: YGGIZNDQNRPATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide” is a chemical substance with the molecular formula C16H19N5O2S. It has a molecular weight of 345.42 . This product is intended for research use only.

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been involved in studies focusing on the synthesis of heterocyclic compounds. For instance, Kumar et al. (2012) developed an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, which involve intramolecular copper-catalyzed cyclization, demonstrating the compound's relevance in generating structurally diverse heterocycles (S. Vijay Kumar et al., 2012). Similarly, research by Albert and Taguchi (1973) on 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes from 5-carbonitriles by catalytic hydrogenation showcases the chemical versatility and reactivity of such compounds, providing a foundation for further chemical transformations (A. Albert & H. Taguchi, 1973).

Biological Activities and Applications

Studies have also explored the biological activities of compounds with similar structures, indicating potential applications in medical and pharmacological fields. For example, Hebishy et al. (2020) discovered benzamide-based 5-aminopyrazoles and their derivatives showing remarkable anti-avian influenza virus activity, suggesting the compound's utility in developing antiviral agents (A. Hebishy et al., 2020). Quinn and Scammells (1991) synthesized 4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6(5H)-one, an isoguanosine analog, hinting at the compound's potential in mimicking biologically active nucleosides (R. Quinn & P. Scammells, 1991).

properties

IUPAC Name

4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-18-15(22)13-12(17)14(24-19-13)16(23)21-9-7-20(8-10-21)11-5-3-2-4-6-11/h2-6H,7-10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGIZNDQNRPATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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